(1S,2S)-Boc-Achc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

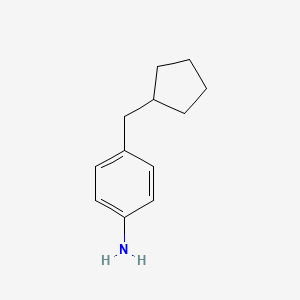

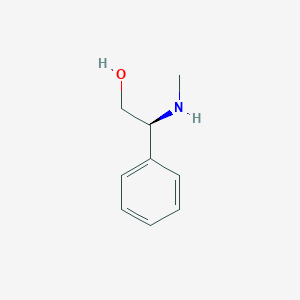

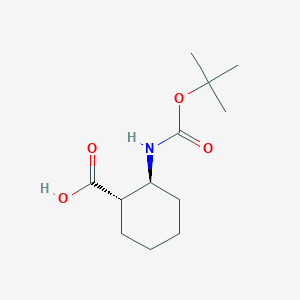

(1S,2S)-Boc-Achc is a chiral amine protecting group used in organic chemistry for the protection of primary amines. It is a derivative of the amino acid acetylcholine (Ach) and is commonly used in the synthesis of enantiomerically pure compounds. It is an important tool for the synthesis of chiral molecules, which are molecules that exist in two mirror image forms. The (1S,2S)-Boc-Achc protecting group is used to prevent the undesired reaction of the primary amine group with other reagents or solvents.

Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Beta-Amino Acids

(1S,2S)-Boc-Achc: is utilized in the synthesis of enantiomerically pure beta-amino acids . These amino acids are crucial in the development of peptide-based pharmaceuticals due to their stability and resistance to proteolytic enzymes .

Preparation of Mono and Dihydroxylated Derivatives

The compound is involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. This is achieved through a Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is a key step in the production of complex organic molecules .

Chiral Auxiliaries in Organic Synthesis

Intermediate for Drug Synthesis

As an intermediate in drug synthesis, (1S,2S)-Boc-Achc plays a role in the production of various pharmaceutical compounds. Its ability to introduce chirality and complexity into drug molecules makes it a valuable asset in medicinal chemistry.

Research on Biological Properties

Ongoing research is focused on the biological properties of (1S,2S)-Boc-Achc derivatives. Understanding these properties can lead to the development of new drugs with improved efficacy and reduced side effects.

Development of Analytical Methods

The compound is also used in the development of analytical methods for chiral compounds. These methods are crucial for quality control and assurance in the pharmaceutical industry, ensuring that the correct enantiomer is used in drug formulations.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of (1S,2S)-Boc-Achc is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s possible that this compound could affect multiple pathways, depending on its targets

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

These effects would be dependent on the compound’s targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how (1S,2S)-Boc-Achc interacts with its targets . .

Propiedades

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-Boc-Achc | |

CAS RN |

488703-60-2 |

Source

|

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.